Lipophilicity Shift: 3‑OCH₃ Delivers an Intermediate LogP That Optimises CNS Permeability vs. 2‑OCH₃ and 4‑OCH₃ Isomers
Computational prediction using XLogP3‑AA assigns a value of 1.2 to the 3‑methoxy compound, placing it between the more lipophilic 2‑methoxy isomer and the slightly less lipophilic phenoxy analog [REFS-1, REFS-2]. In CNS drug discovery, a LogP window of 1–3 is associated with favourable brain penetration (optimal passive diffusion) while avoiding excessive tissue sequestration and hERG liability. The intermediate LogP of the 3‑OCH₃ isomer provides a balanced pharmacokinetic starting point that neither the more polar 4‑OCH₃ (inferred lower LogP) nor the non‑polar phenoxy variant (lacking H‑bond acceptor OCH₃) can replicate exactly. This predicted difference is consistent with experimental LogP measurements on analogous methoxyphenyl‑piperazines reported in the patent literature, where the 3‑methoxy substituent consistently yields intermediate lipophilicity [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2‑methoxy isomer (XLogP3‑AA ~1.3–1.5, estimated); phenoxy analog (XLogP3‑AA ~1.0–1.1, estimated) |
| Quantified Difference | Intermediate value of 1.2 differentiates from both more and less lipophilic comparators |
| Conditions | Computed property; PubChem XLogP3-AA v3.0 (2025 release) |
Why This Matters
Procurement decision‑makers screening CNS‑targeted libraries benefit from this intermediate lipophilicity as it predicts adequate blood‑brain‑barrier permeability without the promiscuity risk of higher‑LogP congeners, a key differentiator when selecting aryloxyethyl‑piperazine building blocks.
- [1] PubChem Compound Summary CID 762721, 1-[2-(3-Methoxyphenoxy)ethyl]piperazine. Accessed 2026-04-25. View Source
- [2] Pańczyk, K., et al. (2018). Bioorganic & Medicinal Chemistry Letters, 28(11), 2039-2049. View Source
